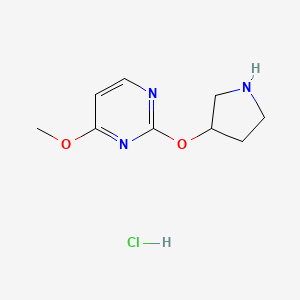

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

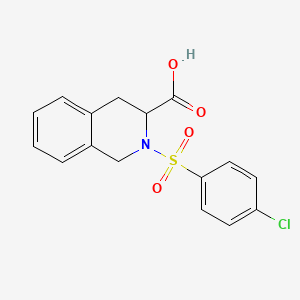

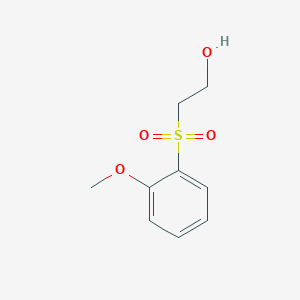

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (DNA and RNA) and are involved in many biological processes. The specific structure of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride suggests potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in various studies. For instance, 3-Hydroxy-4-pyrones were used as precursors to synthesize highly substituted azabicyclo[3.2.1]octane moieties, which could be further converted to tropane alkaloids . Another study reported the synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine, which was achieved by reacting 2-mercapto-4-methylpyrimidine hydrochloride with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . Additionally, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine was performed using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized using various techniques. For example, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were characterized by FT-IR, FT-Raman, NMR, X-ray diffraction, mass spectrometry, and elemental analyses . The crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their derivatives were also reported, providing insights into the weak hydrogen-bonding interactions present in these compounds .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been investigated in various contexts. The study of non-covalent interactions in thiourea derivatives of pyrimidine revealed the presence of hydrogen bonds, van der Waals interactions, and steric effects . The functionalization of 4-methoxypyridopyrimidines via metallation reactions has been described as an efficient process to access new substituted pyridopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structure and space group of a synthesized pyrimidine derivative were determined, which can affect its physical properties and potential applications . The vibrational spectra and NBO analysis of certain pyrimidine derivatives have been studied to understand their intramolecular interactions .

Scientific Research Applications

Synthesis and Chemical Properties

- Pyrimidine derivatives, like 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are synthesized for various applications in chemistry and pharmacology. For instance, Liu Guo-ji (2009) demonstrated a synthesis method for 2,4-dichloro-5-methoxy-pyrimidine, highlighting its role as a new intermediate compound in pyrimidine chemistry, with a high purity level of over 99.5% (Liu Guo-ji, 2009).

Antiviral and Antimicrobial Activities

- Saxena et al. (1988) explored the synthesis of pyrrolo[2,3-d]pyrimidines, demonstrating their potential antiviral activities, specifically against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This indicates the possible use of such compounds in antiviral drug development (Saxena et al., 1988).

- Wilcox and Wain (1982) found that certain 4-alkoxy-2-methylthiopyrrolo[2,3-d] pyrimidines, a class to which 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride could be related, exhibited significant anticytokinin activity. These findings suggest potential applications in biological and agricultural research (Wilcox & Wain, 1982).

Pharmacological Research

- Sharma et al. (2012) studied a related dipeptidyl peptidase IV inhibitor, showcasing how pyrimidine derivatives can play a crucial role in the development of treatments for diseases like type 2 diabetes. This reflects the broader applicability of pyrimidine compounds in pharmacological research (Sharma et al., 2012).

Antifungal Properties

- Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethylpyrimidin-2-amine derivatives and investigated their antifungal effects. This study suggests the potential of pyrimidine derivatives, such as 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, in developing antifungal agents (Jafar et al., 2017).

Safety And Hazards

- Toxicity : As with any chemical compound, caution is necessary. Follow safety protocols when handling.

- Storage : Store in a cool, dry place away from direct sunlight.

- Disposal : Dispose of according to local regulations.

Future Directions

Research on this compound could explore:

- Biological Activity : Investigate its potential as a drug candidate.

- Derivatives : Synthesize analogs to optimize properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

Remember that this analysis is based on available literature, and further research may yield additional insights. Always consult reliable sources for specific details and safety guidelines12.

properties

IUPAC Name |

4-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-13-8-3-5-11-9(12-8)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBVJTCWIVUZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)OC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)